L-Ribulose Demonstrates 2.8-Fold Higher Affinity for E. coli L-Ribulokinase Compared to D-Ribulose
L-Ribulose exhibits a significantly lower Michaelis constant (Kₘ) for Escherichia coli L-ribulokinase (AraB) compared to its D-enantiomer, D-ribulose, indicating higher binding affinity for this critical catabolic enzyme [1]. The kinetic parameters were determined under identical assay conditions, providing a direct head-to-head comparison. The Kₘ for L-ribulose is 0.14 mM, whereas the Kₘ for D-ribulose is 0.39 mM [1]. This quantitative difference in substrate affinity is crucial for understanding metabolic flux through the L-arabinose pathway and for designing efficient in vitro enzymatic assays.
| Evidence Dimension | Michaelis constant (Kₘ) for E. coli L-ribulokinase |
|---|---|
| Target Compound Data | 0.14 mM |
| Comparator Or Baseline | D-ribulose: 0.39 mM |
| Quantified Difference | 2.8-fold lower Kₘ for L-ribulose, indicating higher affinity |
| Conditions | In vitro enzymatic assay with purified E. coli L-ribulokinase, pH and temperature not specified in abstract |
Why This Matters
This kinetic differentiation confirms that L-ribulose is the preferred physiological substrate for L-ribulokinase, making it essential for accurate enzyme assays and for engineering L-arabinose-utilizing microbial strains.
- [1] Lee, L.V.; Gerratana, B.; Cleland, W.W. Substrate specificity and kinetic mechanism of Escherichia coli ribulokinase. Arch. Biochem. Biophys. 2001, 396, 219-224. View Source
